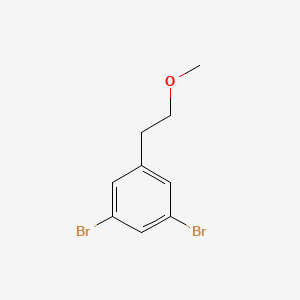
1,3-Dibromo-5-(2-methoxyethyl)benzene
Vue d'ensemble
Description
1,3-Dibromo-5-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 2-methoxy-ethyl group is attached at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(2-methoxyethyl)benzene can be synthesized through a multi-step process involving bromination and etherification reactions. One common method involves the bromination of 1,3-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to a nucleophilic substitution reaction with 2-methoxyethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(2-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy-ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like zinc dust and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 1,3-diamino-5-(2-methoxy-ethyl)-benzene or 1,3-dithio-5-(2-methoxy-ethyl)-benzene.
Oxidation: Formation of 1,3-dibromo-5-(2-formyl-ethyl)-benzene or 1,3-dibromo-5-(2-carboxy-ethyl)-benzene.
Reduction: Formation of 1,3-dibromo-5-ethyl-benzene.
Applications De Recherche Scientifique
1,3-Dibromo-5-(2-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-(2-methoxyethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy-ethyl group play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-methyl-benzene: Similar structure but with a methyl group instead of a methoxy-ethyl group.
1,3-Dibromo-5-ethyl-benzene: Similar structure but with an ethyl group instead of a methoxy-ethyl group.
1,3-Dibromo-5-(2-hydroxy-ethyl)-benzene: Similar structure but with a hydroxy-ethyl group instead of a methoxy-ethyl group.
Uniqueness
1,3-Dibromo-5-(2-methoxyethyl)benzene is unique due to the presence of the methoxy-ethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10Br2O |
|---|---|
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
1,3-dibromo-5-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3 |
Clé InChI |
QIAAOJDERWCCOE-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
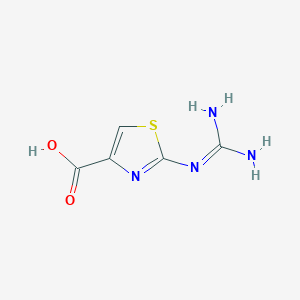
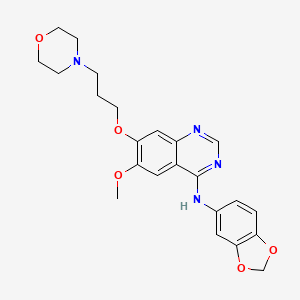
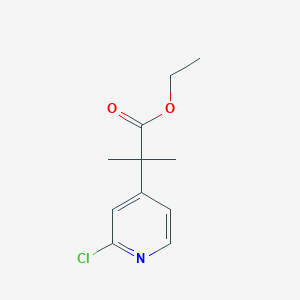
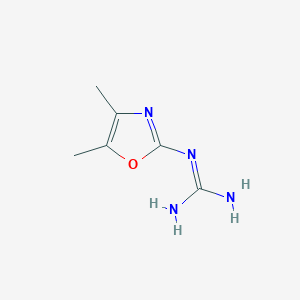
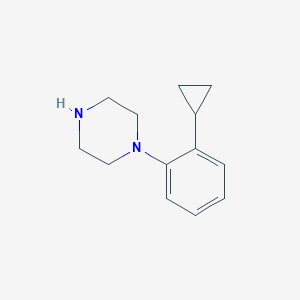
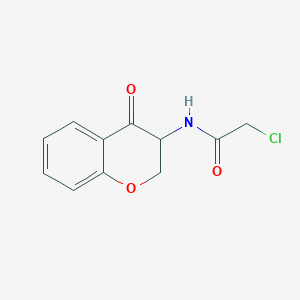
![3,9-diaminobenzo[f]quinazolin-1(2H)-one](/img/structure/B8338277.png)
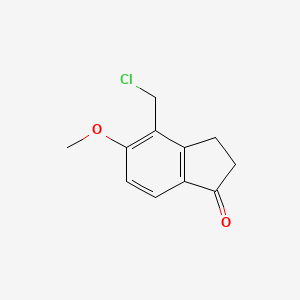
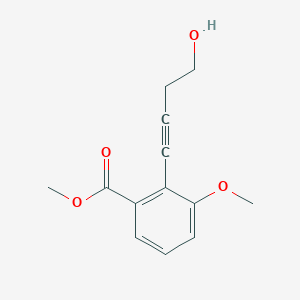
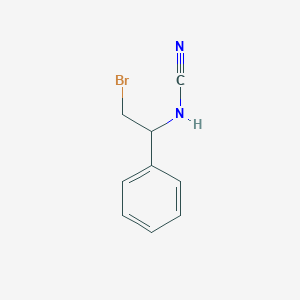
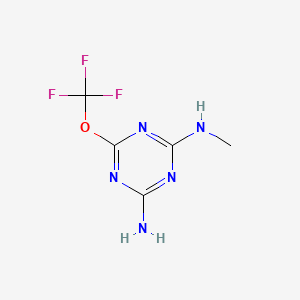
![[(1,1-Dimethyl-2-oxobutyl)thio]acetic acid](/img/structure/B8338314.png)
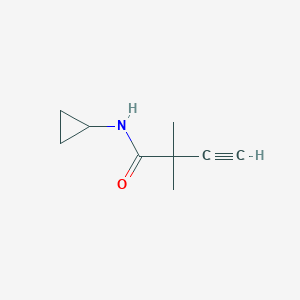
![2-[1,3]Dioxolan-2-yl-6-(1-methylpyrazol-3-yl)pyridine](/img/structure/B8338338.png)
